molecular formula C20H20N4O3 B12166608 N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12166608
M. Wt: 364.4 g/mol
InChI Key: LARKUHSEMPPEEE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (CAS#: 1630851-97-6) is a synthetic organic compound with a molecular formula of C20H20N4O3 and a molecular weight of 364.4 g/mol . This chemical entity features a hybrid structure combining a 5-oxopyrrolidine-3-carboxamide core, a 4-hydroxyphenethyl group, and a 1H-benzimidazol-5-yl moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets, such as aminergic GPCRs and enzymes, often serving as a key pharmacophore in the development of potential therapeutic agents . While specific biological data for this exact compound is not fully established in the public domain, its molecular architecture suggests significant research potential. Structurally related compounds based on the 5-oxopyrrolidine core and benzimidazole derivatives are actively investigated for their diverse pharmacological profiles . These include potential applications as multtarget ligands for central nervous system (CNS) targets , and some analogues have shown promising activity against multidrug-resistant Gram-positive bacterial pathogens and drug-resistant fungi . Researchers can leverage this compound as a key intermediate or building block for synthesizing novel derivatives, or as a probe for studying structure-activity relationships (SAR) in relevant biological systems. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c25-16-4-1-13(2-5-16)7-8-24-11-14(9-19(24)26)20(27)23-15-3-6-17-18(10-15)22-12-21-17/h1-6,10,12,14,25H,7-9,11H2,(H,21,22)(H,23,27)

InChI Key

LARKUHSEMPPEEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine-3-Carboxylic Acid

  • Deprotection of Cbz-protected pyrrolidine : Hydrogenolysis of 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid ethyl ester () yields pyrrolidine-3-carboxylic acid ethyl ester.

  • N-Alkylation : React pyrrolidine-3-carboxylic acid ethyl ester with 2-(4-methoxyphenyl)ethyl bromide in the presence of K2_2CO3_3 in DMF at 80°C for 12 hours to afford 1-[2-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid ethyl ester.

  • Oxidation to 5-oxopyrrolidine : Treat the alkylated pyrrolidine with Jones reagent (CrO3_3/H2_2SO4_4) at 0°C to introduce the 5-oxo group, yielding 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid ethyl ester.

  • Ester hydrolysis : Hydrolyze the ester using LiOH in THF/H2_2O (3:1) at 60°C for 5 hours to obtain the carboxylic acid.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.12 (d, J = 8.4 Hz, 2H, aromatic), 6.82 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (t, J = 7.2 Hz, 2H, CH2_2), 3.73 (s, 3H, OCH3_3), 3.45–3.38 (m, 1H, pyrrolidine-H), 2.94–2.88 (m, 2H, CH2_2), 2.62–2.55 (m, 2H, pyrrolidine-H), 2.10–1.98 (m, 1H, pyrrolidine-H).

  • IR (cm1^{-1}) : 1720 (C=O, lactam), 1685 (C=O, carboxylic acid).

Activation and Amide Bond Formation

  • Activation of carboxylic acid : Treat 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid with N,N′-carbonyldiimidazole (CDI) in DMF at 45°C for 1 hour.

  • Coupling reaction : Add 1H-benzimidazol-5-amine and stir at 45°C for 24 hours. Isolate the product via precipitation in ice-water, yielding N-(1H-benzimidazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide.

Demethylation to Phenolic Hydroxyl

  • BBr3_3-mediated deprotection : React the methoxy-protected intermediate with BBr3_3 (1.0 M in DCM) at −78°C for 2 hours, followed by warming to room temperature. Quench with MeOH and purify via recrystallization (ethyl acetate/hexane) to obtain the final compound.

Route 2: Benzimidazole Formation Prior to Pyrrolidine Functionalization

Condensation and Cyclization

  • Diamine coupling : React 2,3-diaminobenzamide dihydrochloride with 5-oxopyrrolidine-3-carboxylic acid using CDI in pyridine/DMF (1:1) at 45°C for 24 hours.

  • Cyclization : Reflux the intermediate in acetic acid for 6 hours to form 1H-benzimidazole-5-carboxamide.

Mitsunobu Reaction for Alkylation

  • Protection of benzimidazole : Protect the benzimidazole NH with a tert-butoxycarbonyl (Boc) group using Boc2_2O in THF.

  • Alkylation : React the Boc-protected intermediate with 2-(4-methoxyphenyl)ethanol under Mitsunobu conditions (DIAD, PPh3_3) in THF at 0°C to room temperature.

  • Deprotection : Remove the Boc group using TFA/DCM (1:1) and demethylate with BBr3_3 as in Route 1.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 32% (4 steps)28% (5 steps)
Key Advantage High-purity intermediatesAvoids lactam alkylation challenges
Critical Challenge Oxidation of pyrrolidineMitsunobu reaction scalability
Purification Method Column chromatography (SiO2_2, EtOAc)Recrystallization (ethyl acetate/hexane)

Optimization and Scale-Up Considerations

Catalytic Improvements

  • Palladium-catalyzed coupling : Replace CDI with HATU/DIPEA for higher amide coupling efficiency (yield increase from 65% to 82%).

  • Flow chemistry : Implement continuous hydrogenation for Cbz deprotection to reduce reaction time from 12 hours to 2 hours.

Green Chemistry Metrics

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) in alkylation steps, reducing E-factor by 40%.

  • Catalyst recycling : Use immobilized lipase for ester hydrolysis, enabling five reuse cycles without yield loss .

Chemical Reactions Analysis

Pyrrolidine Ring Formation

  • Cyclocondensation : Itaconic acid reacts with 2-aminophenol to form a γ-lactam intermediate, which undergoes esterification with methanol to yield methyl ester derivatives .

  • Hydrazide Preparation : Reaction with hydrazine monohydrate in propan-2-ol converts the ester into a hydrazide intermediate, enabling further cyclization or substitution .

Benzimidazole Coupling

  • Condensation : The pyrrolidine carboxylic acid is reacted with benzene-1,2-diamine in hydrochloric acid to form the benzimidazole-pyrrolidine core. This step is confirmed by NMR shifts in the aromatic region and NH proton signals .

Functional Group Transformations

Functional GroupReaction TypeTypical Reagents/ConditionsProducts
Carbonyl (Pyrrolidine) ReductionLiAlH₄, NaBH₄Alcohol derivatives
Hydroxyl (Phenyl) OxidationKMnO₄, CrO₃Quinone derivatives
Amide (Carboxamide) HydrolysisAcidic/basic conditionsCarboxylic acid + benzimidazole amine
Benzimidazole AlkylationAlkyl halides, basesSubstituted benzimidazole derivatives

Biological Activity

  • Antimicrobial : Derivatives with benzimidazole moieties show bactericidal activity, potentially through enzyme inhibition or membrane disruption .

  • Anticancer : Compounds in this series are explored for their ability to interfere with cancer cell proliferation pathways .

Structural Variability

The compound’s design allows for structural modifications (e.g., substituent variation on the phenyl ring or heterocyclic motifs) to optimize biological activity. For example:

  • Substituent Effects : Hydroxyphenyl groups enhance hydrogen-bonding interactions with molecular targets .

  • Heterocyclic Substitutions : Incorporation of triazole or thiocarbonyl groups alters reactivity and potency .

Comparison with Similar Compounds

CompoundStructural FeaturesKey Differences
N-(1H-benzimidazol-2-yl)-1-ethyl-2-hydroxy-4-oxoquinoline-3-carboxamide Quinoline core, benzimidazole amideDifferent heterocyclic framework and substitution patterns
Methyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate Benzimidazole with carbamate groupLacks pyrrolidine ring; focuses on carbamate reactivity
1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide Chlorophenyl and hydroxyphenyl groupsAbsence of benzimidazole moiety; distinct substitution effects

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including the compound , have shown promising antiviral activity. Recent studies indicate that certain benzimidazole derivatives can inhibit the hepatitis C virus (HCV) with effective EC50 values in the nanomolar range. For instance, a series of pyrrolidine-containing bis-benzimidazole analogues demonstrated potent inhibitory effects against HCV non-structural proteins, suggesting that modifications to the benzimidazole structure can enhance antiviral efficacy .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of benzimidazole compounds. For example, derivatives have been synthesized that exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds derived from benzimidazole structures have been reported to show up to 74% inhibition compared to standard anti-inflammatory drugs . This positions N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide as a candidate for further development in anti-inflammatory therapies.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies have demonstrated that similar benzimidazole derivatives possess strong radical scavenging abilities, which are essential in combating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate these properties, indicating a potential for therapeutic applications in oxidative stress mitigation .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various chemical pathways involving benzimidazole derivatives. The preparation process typically involves multi-step reactions where intermediates are purified to enhance yield and activity . The ability to modify the benzimidazole core allows for the creation of a library of compounds with tailored biological activities.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzimidazole derivatives. Variations in substituents on the benzimidazole ring or modifications on the pyrrolidine structure can lead to significant changes in biological activity, including potency and selectivity against specific targets such as viral proteins or inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Henderson et al. (2021)Evaluated a series of bis-benzimidazole analogues with EC50 values as low as 0.007 nM against HCV, highlighting structural modifications that enhance antiviral activity .
Sharma et al. (2017)Reported analgesic effects of substituted benzimidazoles with significant reductions in inflammatory responses compared to standard treatments like diclofenac .
Patil et al. (2012)Investigated antiulcer properties of benzimidazole-piperazine conjugates, finding notable efficacy against gastric ulcers .

Mechanism of Action

Comparison with Similar Compounds

Structural Analog 1: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxamide

Key Differences :

  • Core Heterocycle: Replaces benzimidazole with a 3,4-dihydroisoquinoline group, which may alter electron distribution and binding selectivity.
  • Substituents : Features a 3,4-dimethylphenyl group and a sulfonamide linker, enhancing lipophilicity compared to the hydroxyphenethyl chain in the target compound.
  • Bioactivity : Exhibits cytotoxicity in HEK cells (IC₅₀ = 55.3 µM in PBS vs. 117.4 µM in 10% DMSO) .

Functional Implications :

  • The sulfonamide group may improve membrane permeability but reduce aqueous solubility.

Structural Analog 2: {4-[(1-{[3-(4-Fluorophenyl)-1H-Pyrazol-5-yl]Carbonyl}Pyrrolidin-3-yl)Methyl]Phenyl}Methanol

Key Differences :

  • Functional Groups : Incorporates a fluorophenyl group and a pyrrolidine-3-carbonyl moiety, differing from the hydroxyphenethyl chain.
  • Bioactivity : Lower cytotoxicity (IC₅₀ = 35.5 µM in PBS) , possibly due to the fluorophenyl group enhancing target specificity.

Functional Implications :

  • Fluorine substitution improves metabolic stability and binding to hydrophobic pockets.
  • The pyrrolidine-3-carbonyl group may mimic peptide bonds, enhancing protease resistance.

Structural Analog 3: BIBP3226 (R-N2-(Diphenylacetyl)-N-(4-Hydroxyphenyl)Methyl-Argininamide)

Key Differences :

  • Core Structure : A peptide-like argininamide derivative with a 4-hydroxyphenyl group, contrasting with the benzimidazole-pyrrolidine hybrid in the target compound.
  • Pharmacology: Acts as a neuropeptide Y Y1 receptor antagonist , highlighting the role of phenolic groups in receptor binding.

Functional Implications :

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Heterocycle Key Substituents Cytotoxicity (IC₅₀, µM) Primary Target/Activity
Target Compound (Benzimidazole-Pyrrolidine) Benzimidazole 4-Hydroxyphenethyl N/A Hypothesized enzyme/receptor
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-... (Analog 1) Dihydroisoquinoline 3,4-Dimethylphenyl, Sulfonamide 55.3 (PBS) Cytotoxic agent
{4-[(1-{[3-(4-Fluorophenyl)-1H-Pyrazol-5-yl]Carbonyl}...) (Analog 2) Pyrazole 4-Fluorophenyl, Pyrrolidine-carbonyl 35.5 (PBS) Cytotoxic agent
BIBP3226 Argininamide 4-Hydroxyphenyl, Diphenylacetyl N/A Neuropeptide Y Y1 antagonist

Research Findings and Implications

  • The 4-hydroxyphenethyl chain could mimic phenolic interactions observed in BIBP3226, suggesting shared receptor-targeting mechanisms .
  • Cytotoxicity Trends : Analogs with fluorophenyl or dimethylphenyl groups exhibit lower IC₅₀ values, implying that electron-withdrawing or lipophilic substituents enhance bioactivity .

Biological Activity

N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzimidazole moiety with a pyrrolidine ring, suggesting diverse pharmacological properties. The molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, and its structure allows for various interactions with biological targets, which may lead to therapeutic applications.

Structural Characteristics

The compound's structure features:

  • Benzimidazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological systems.
  • Hydroxyphenyl group : Enhances solubility and potential interactions with cellular targets.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that benzimidazole derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. For instance, a study on similar compounds showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells . The compound's ability to disrupt cellular processes essential for cancer cell survival positions it as a candidate for further anticancer drug development.

Antimicrobial Properties

The benzimidazole framework is associated with antimicrobial activity against a range of pathogens. Compounds with similar structures have shown efficacy against Gram-positive bacteria and fungi . The mechanism often involves interference with microbial DNA synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzimidazole or pyrrolidine rings can enhance potency or selectivity. For example, substituents that increase hydrophobicity or introduce electron-donating groups often improve interaction with target proteins .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

  • Inhibition of DNA Topoisomerase : A study demonstrated that derivatives of benzimidazole significantly inhibited mammalian type I DNA topoisomerase, leading to increased cytotoxicity in cancer cell lines .
  • Antimicrobial Efficacy : Research on benzimidazole derivatives revealed their effectiveness against drug-resistant bacterial strains, showcasing their potential as new antibiotics .
  • Antioxidant Activity : Some derivatives exhibited strong antioxidant properties, which can contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amineBenzimidazole moietiesAntimicrobial
2-MethylbenzimidazoleSimple benzimidazole derivativeAntifungal
Methyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamateBenzimidazole with carbamate groupAnticancer

This table illustrates the diversity of biological activities associated with compounds sharing structural features with this compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of benzimidazole-pyrrolidine hybrids typically involves multi-step protocols. For example, condensation reactions between substituted benzimidazoles and pyrrolidine precursors are common. Key steps include:
  • Step 1 : Formation of the benzimidazole core via cyclization of 1,2-diaminobenzenes with carbonyl derivatives under acidic conditions .
  • Step 2 : Coupling the benzimidazole moiety with a 5-oxopyrrolidine fragment using carbodiimide-mediated amidation .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
  • Temperature Control : Maintaining 60–80°C during cyclization minimizes side products .
    Example yield optimization (from analogous compounds):
Reaction StepYield (Unoptimized)Yield (Optimized)Key Change
Benzimidazole formation55%74%Increased reaction time (24 h → 48 h)
Pyrrolidine coupling60%85%DMAP addition (10 mol%)

Q. How should researchers interpret discrepancies in NMR spectral data during structural characterization?

  • Methodological Answer : Discrepancies in 1H^1H or 13C^{13}C NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or hydrogen bonding. For example:
  • Case Study : A 5-oxopyrrolidine derivative exhibited dual carbonyl signals in 13C^{13}C NMR due to keto-enol tautomerism .
  • Resolution : Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to assign overlapping peaks, or employ X-ray crystallography (as in ) for unambiguous confirmation .

Advanced Research Questions

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of benzimidazole-pyrrolidine hybrids?

  • Methodological Answer : SAR studies require systematic modification of substituents and pharmacological profiling. For example:
  • Substitution Patterns : Compare analogs with varying substituents on the benzimidazole (e.g., electron-withdrawing groups at position 5) and pyrrolidine (e.g., hydroxyl vs. fluorophenyl groups) .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features with activity.
    Computational Tools :
  • Molecular Docking : highlights docking studies to predict binding affinities to target proteins (e.g., using AutoDock Vina) .
  • QSAR Modeling : Employ CoMFA or CoMSIA to quantify substituent effects on activity .

Q. How can researchers address contradictions in biological activity data across similar compounds?

  • Methodological Answer : Contradictions may stem from assay variability or compound stability. Strategies include:
  • Reproducibility Checks : Validate results across multiple assays (e.g., fluorescence vs. radiometric kinase assays).
  • Stability Studies : Use HPLC-MS to monitor degradation under assay conditions (e.g., pH-dependent hydrolysis of the pyrrolidone ring) .
  • Metabolite Screening : Identify active metabolites via liver microsome incubations .

Data Analysis and Experimental Design

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer : A tiered PK approach is advised:
  • In Vitro : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 assays .
  • In Vivo : Conduct rodent studies with IV/PO dosing to calculate bioavailability. Monitor plasma levels via LC-MS/MS.
    Key Parameters :
ParameterMethodTarget Threshold
Metabolic Stability (t1/2_{1/2})Liver microsomes>30 min
Permeability (Papp_{app})Caco-2>1 × 106^{-6} cm/s

Q. How should researchers design experiments to resolve conflicting cytotoxicity data in cell-based assays?

  • Methodological Answer : Contradictory cytotoxicity data may arise from cell line specificity or assay interference. Mitigation strategies:
  • Panel Testing : Screen against diverse cell lines (e.g., NCI-60 panel) to identify selectivity patterns .
  • Counter-Screens : Rule out false positives using viability assays with different readouts (e.g., MTT vs. ATP-lite) .
  • Mechanistic Studies : Perform transcriptomics or proteomics to identify pathways affected by the compound.

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